molecular formula C16H18N4O2 B13979813 Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate

Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate

Cat. No.: B13979813
M. Wt: 298.34 g/mol
InChI Key: TUHSVZVNQDMDOS-UHFFFAOYSA-N
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Description

Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may result in the formation of tetrahydroquinazoline derivatives.

Scientific Research Applications

Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate has several scientific research applications, including:

Comparison with Similar Compounds

Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

InChI

InChI=1S/C16H18N4O2/c17-15-18-9-12-8-13(6-7-14(12)20-15)19-16(21)22-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2,(H,19,21)(H2,17,18,20)

InChI Key

TUHSVZVNQDMDOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2CC1NC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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